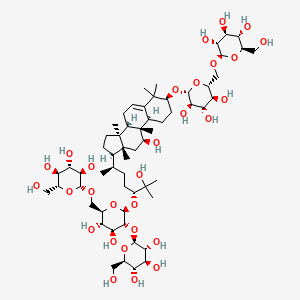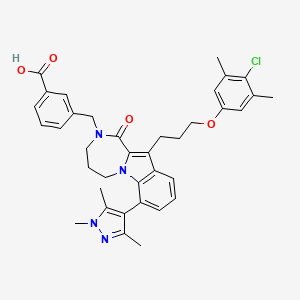
Yonkenafil-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yonkenafil-d7 is a deuterium-labeled version of yonkenafil, a novel phosphodiesterase type 5 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of yonkenafil. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yonkenafil-d7 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the yonkenafil molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of yonkenafil. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Yonkenafil-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Yonkenafil-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of yonkenafil.
Biology: Helps in understanding the biological pathways and mechanisms of action of yonkenafil.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and acute ischemic stroke.
Industry: Utilized in the development and testing of new drugs and therapeutic agents
Wirkmechanismus
Yonkenafil-d7, like yonkenafil, exerts its effects by inhibiting phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn enhances learning, memory, and neuroprotection. The compound also reduces amyloid-beta deposition, tau phosphorylation, oxidative stress, and neuroinflammation. These effects are mediated through the modulation of various molecular targets and pathways, including the cyclic adenosine monophosphate/cyclic guanosine monophosphate/nitric oxide pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar effects but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil-d7
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This feature makes it particularly valuable in drug development and research, providing insights into the metabolic and pharmacokinetic profiles of yonkenafil .
Eigenschaften
Molekularformel |
C24H33N5O4S |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2 |
InChI-Schlüssel |
RXMDFMQMRASWOG-VVYOKIKRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Kanonische SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
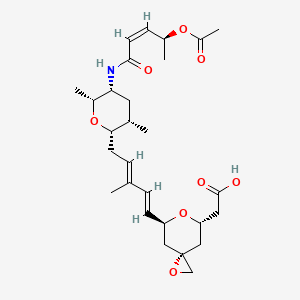
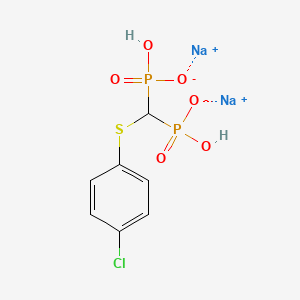
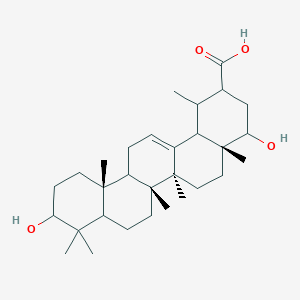

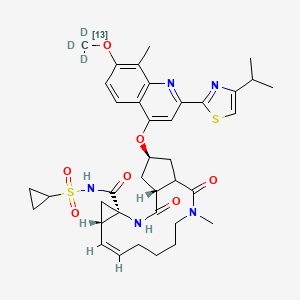
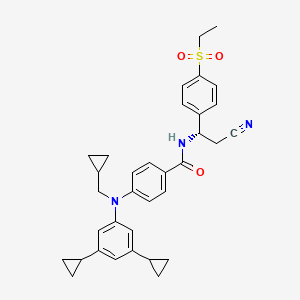
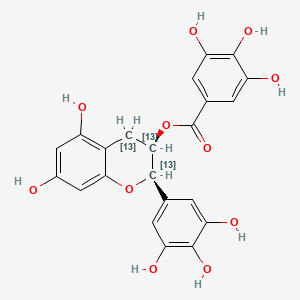
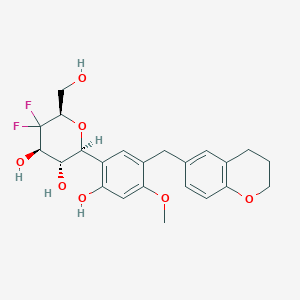
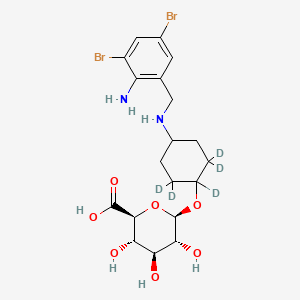
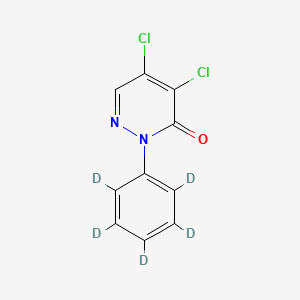
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
